molecular formula C20H21N3O3S B2688252 N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 484681-69-8

N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2688252
CAS No.: 484681-69-8
M. Wt: 383.47
InChI Key: OCTRLPXVIPMDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

PET Tracers for Imaging NPP1

N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide and its derivatives have been utilized in the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives. These compounds serve as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an enzyme with significant implications in medical diagnostics (Gao, Wang, & Zheng, 2016).

Antibacterial Applications

A related compound, N-(4-(1H-benzo(d)imidazole-2-yl)-2-(4-hydroxy-6-methyl pyramidine-2-yl thio)acetamide, synthesized from 2-(4-aminophenyl)benzimidazole, demonstrated significant antibacterial activity. This showcases the potential of such compounds in addressing bacterial infections (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Anticancer Agents

New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, a class that includes similar structural derivatives, have been synthesized and studied for their anticancer activity. These compounds have shown promising results in combating certain types of cancer, indicating the potential therapeutic applications of such derivatives in oncology (Evren et al., 2019).

Anticonvulsant Activity

Omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, which share a similar core structure, have been synthesized and evaluated for their anticonvulsant activity. This research contributes to the understanding of how such compounds can be used in treating seizures (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Computational and Pharmacological Evaluation

Heterocyclic novel derivatives, including similar compounds, have been computationally and pharmacologically evaluated for their toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies are crucial in understanding the broader pharmacological profile of these compounds (Faheem, 2018).

Radiolabeled Glutaminyl Cyclase Inhibitor for Alzheimer's Disease Detection

Derivatives of this compound have been used in the synthesis of radiolabeled compounds for the potential detection of Alzheimer's disease prior to amyloid β aggregation, demonstrating their utility in neurodegenerative disease research (Brooks et al., 2015).

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-23-18(14-7-9-16(25-2)10-8-14)12-21-20(23)27-13-19(24)22-15-5-4-6-17(11-15)26-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTRLPXVIPMDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.